

Technical Guide: Physical Properties of 2'-Bromo-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1269517

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a bromine atom on the phenyl ring imparts specific electronic and steric properties, making it a valuable building block for novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the known physical properties of 2'-bromo-2,2,2-trifluoroacetophenone, alongside detailed experimental protocols for their determination.

Core Physical Properties

A thorough review of available data provides the following physical properties for 2'-bromo-2,2,2-trifluoroacetophenone and its isomers. It is important to note that specific experimental data for the melting and boiling points of the 2'-bromo isomer are not readily available in the reviewed literature. For comparative purposes, data for the 3'- and 4'-bromo isomers have been included.

Property	2'-Bromo-2,2,2-trifluoroacetophenone	3'-Bromo-2,2,2-trifluoroacetophenone	4'-Bromo-2,2,2-trifluoroacetophenone
CAS Number	244229-34-3[1]	655-26-5	16184-89-7[2]
Molecular Formula	C ₈ H ₄ BrF ₃ O[1]	C ₈ H ₄ BrF ₃ O	C ₈ H ₄ BrF ₃ O[2]
Molecular Weight	253.02 g/mol [1]	253.02 g/mol	253.02 g/mol [2]
Physical Form	Liquid	Liquid	Solid (at room temperature)[2]
Melting Point	Not available	Not applicable	26-30 °C[2]
Boiling Point	Not available	Not available	95 °C at 4 mmHg[2]
Density	1.645 g/mL at 25 °C	1.637 g/mL at 25 °C	1.662 g/mL at 25 °C[2]
Refractive Index (n _{20/D})	1.495	1.504	Not available
Flash Point	101.11 °C (closed cup)	Not applicable	96 °C (closed cup)[2]
Solubility	Information not available	Information not available	Information not available

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of aromatic ketones like 2'-bromo-2,2,2-trifluoroacetophenone.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)

- Thermometer
- Mortar and pestle

Procedure:

- A small sample of the crystalline solid is finely ground using a mortar and pestle.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Clamps and stand

Procedure:

- A small amount of the liquid is placed in the test tube.

- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer and heated in the heating bath.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid can be determined using various methods, including the pycnometer method.

Apparatus:

- Pycnometer (a glass flask with a specific, accurately known volume)
- Analytical balance
- Thermometer

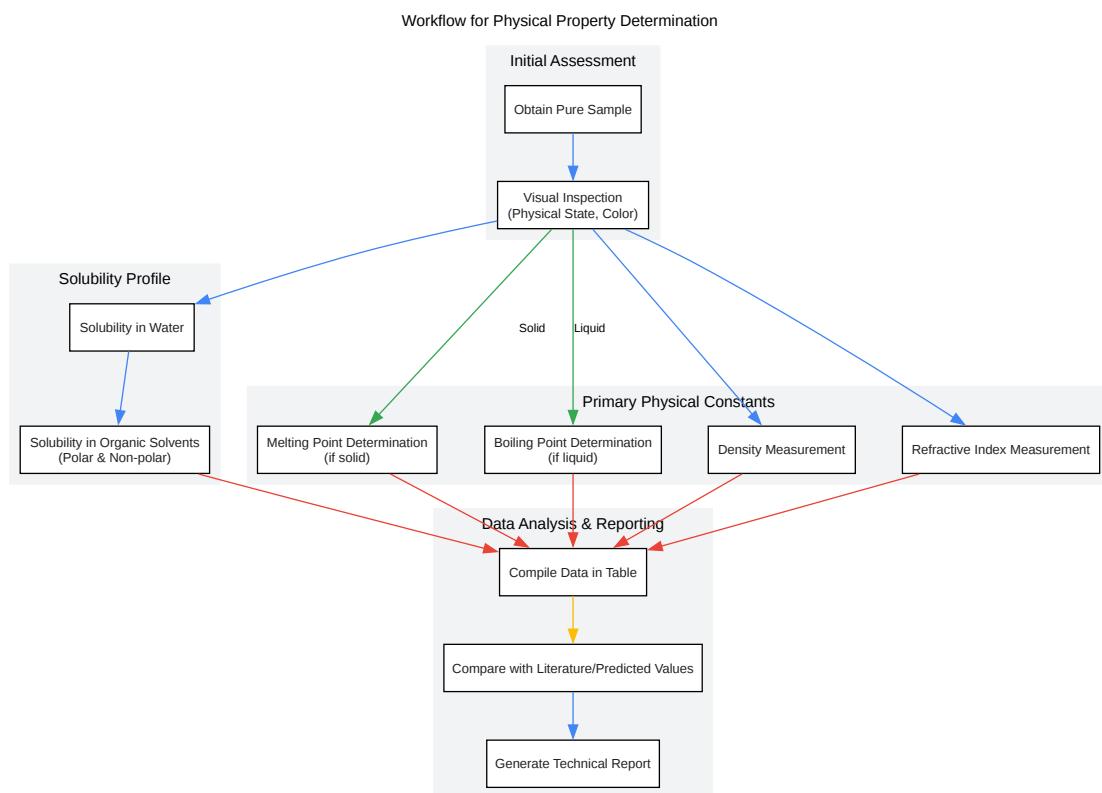
Procedure:

- The empty, clean, and dry pycnometer is weighed accurately.
- The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
- The filled pycnometer is weighed again.
- The temperature of the liquid is recorded.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Solubility Determination

Understanding the solubility of a compound is essential for its handling, formulation, and purification.

Apparatus:


- Test tubes
- Vortex mixer or stirring rods
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

- A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
- A small volume of the solvent (e.g., 1 mL) is added.
- The mixture is agitated vigorously for a set period.
- The mixture is visually inspected to determine if the solute has completely dissolved.
- If the solute dissolves, it is recorded as soluble. If not, it is recorded as insoluble or partially soluble. This process is repeated with different solvents.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical substance like 2'-bromo-2,2,2-trifluoroacetophenone.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4 -Bromo-2,2,2-trifluoroacetophenone = 98 16184-89-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2'-Bromo-2,2,2-trifluoroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269517#2-bromo-2-2-2-trifluoroacetophenone-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com